N'-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two 3,4-dimethoxybenzoyl groups attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent. One common method involves the following steps:
Preparation of 3,4-dimethoxybenzoyl chloride: 3,4-dimethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as dimethylformamide to form 3,4-dimethoxybenzoyl chloride.
Formation of the hydrazide: The 3,4-dimethoxybenzoyl chloride is then reacted with hydrazine hydrate to form N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide.
Industrial Production Methods
Industrial production methods for N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating receptor activity to influence cellular responses.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzoic acid: A precursor in the synthesis of N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide.
N’-(3,4-dimethoxybenzoyl)-N’-(3,4-dimethoxyphenyl)urea: A structurally similar compound with different functional groups.
Uniqueness
N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide is unique due to its specific hydrazide moiety and the presence of two 3,4-dimethoxybenzoyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
80592-68-3 |
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Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N'-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C18H20N2O6/c1-23-13-7-5-11(9-15(13)25-3)17(21)19-20-18(22)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
LHNIIFMOBATECU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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